2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
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Description
“2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide” is a chemical compound with the molecular formula C9H5ClN2OS3 . It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction takes place in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Heterocyclic Compounds : Compounds similar to 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been synthesized for the development of various heterocyclic compounds. For example, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has been reported, highlighting the utility of similar structures in creating diverse heterocyclic frameworks (Sharba et al., 2005).
Antioxidant Activity : Certain derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, have been synthesized and shown to possess potent antioxidant activities. These activities are often compared to those of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Novel Chemical Transformations
Tandem Transformations in Thiophenes : Research into novel transformations of amino and carbonyl/nitrile groups in compounds like Gewald thiophenes has been conducted. These studies are significant for understanding the chemical behavior and potential applications of similar compounds (Pokhodylo et al., 2010).
Formation of Metal Complexes : The formation of metal complexes with thiourea derivatives, such as 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, has been explored. These complexes have been characterized and analyzed for their antioxidant activities, demonstrating potential applications in various fields including medicinal chemistry (Yeşilkaynak, 2016).
Ring Transformations and Structural Analysis
Ring Transformation Studies : The cyclisation reactions and transformations of compounds related to 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been studied. These investigations are crucial for understanding the chemical properties and potential applications of these compounds in synthesizing new chemical entities (Kalogirou et al., 2015).
Crystal Structure Analysis : X-ray diffraction and spectral analysis have been used to determine the crystal structure of similar compounds. This structural information is vital for understanding the chemical behavior and potential applications of these compounds (Sharma et al., 2016).
Insecticidal Activity
- Insecticidal Properties : The synthesis of compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and their evaluation for insecticidal activity against pests such as the cotton leaf worm has been explored. This highlights the potential use of these compounds in agricultural applications (Mohamed et al., 2020).
properties
IUPAC Name |
2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUVRXJIBYEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide |
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